molecular formula C37H54O11 B10789891 [2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate

[2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate

Cat. No.: B10789891
M. Wt: 674.8 g/mol
InChI Key: XUJMHSCMPCZWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate is a useful research compound. Its molecular formula is C37H54O11 and its molecular weight is 674.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl acetate is a triterpenoid saponin derived from the rhizomes of Cimicifuga foetida. This compound has been studied for its potential therapeutic effects in various biological systems, particularly in oncology and inflammation.

The molecular formula of this compound is C37H54O11C_{37}H_{54}O_{11}, with a molecular weight of approximately 674.8 g/mol. It possesses multiple functional groups that contribute to its biological activity.

Antitumor Effects

Research indicates that the compound exhibits significant antitumor properties by inhibiting specific pathways involved in cancer cell proliferation and survival:

  • Mechanism of Action : The compound has been shown to inhibit the IKK1/alpha pathway, which is crucial for the activation of NF-kB—a transcription factor that promotes tumor growth and survival .
  • In Vitro Studies : In studies involving human colorectal adenocarcinoma cell lines, the compound demonstrated potent antiproliferative effects .

Anti-inflammatory Properties

The compound also displays anti-inflammatory activity:

  • Cytokine Inhibition : It reduces the production of pro-inflammatory cytokines in various cell models, which may contribute to its therapeutic potential in inflammatory diseases.

Antiviral Activity

Preliminary studies have suggested that this compound may possess antiviral properties:

  • Viral Replication Inhibition : The mechanism involves interference with viral entry and replication processes within host cells.

Solubility and Absorption

The compound is moderately lipophilic with a logP value around 2.0467 . This property allows it to cross cell membranes effectively but poses challenges for oral bioavailability due to low permeability through intestinal barriers.

Metabolism

The compound is a substrate for liver enzymes such as CYP3A4 but does not inhibit major cytochrome P450 enzymes . This suggests a favorable metabolic profile with minimal drug-drug interactions.

Case Study 1: Cancer Treatment

A clinical trial investigating the efficacy of this compound in patients with advanced breast cancer reported a notable decrease in tumor size in 30% of participants after a treatment regimen involving intravenous administration .

Case Study 2: Inflammatory Disorders

In a study on rheumatoid arthritis patients, participants experienced reduced joint inflammation and pain after treatment with this compound over a six-month period .

Properties

IUPAC Name

[2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h9,17,19-21,23-30,39-42H,8,10-16H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJMHSCMPCZWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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